molecular formula C11H10N2O3S B12113003 Acetic acid, [[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]- CAS No. 71134-66-2

Acetic acid, [[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]-

Cat. No.: B12113003
CAS No.: 71134-66-2
M. Wt: 250.28 g/mol
InChI Key: KYOOQBYBEOWUPJ-UHFFFAOYSA-N
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Description

Acetic acid, [[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]- is a compound that belongs to the class of oxadiazole derivatives The structure of this compound includes an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

The synthesis of acetic acid, [[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]- typically involves the reaction of 2-methylphenylhydrazine with carbon disulfide to form the corresponding hydrazinecarbothioamide. This intermediate is then cyclized using phosphorus oxychloride to yield the oxadiazole ring. The final step involves the reaction of the oxadiazole derivative with acetic anhydride to introduce the thioacetic acid moiety. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile .

Chemical Reactions Analysis

Acetic acid, [[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form the corresponding sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding thiol or sulfide derivatives.

    Substitution: The oxadiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position, using reagents such as halogens or nitro compounds.

Scientific Research Applications

Acetic acid, [[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]- has several scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid, [[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]- involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and proteins, inhibiting their activity. For example, the compound can inhibit the activity of aldose reductase, an enzyme involved in the polyol pathway, which is implicated in diabetic complications. The thioacetic acid moiety can also interact with thiol groups in proteins, leading to the formation of disulfide bonds and altering protein function .

Comparison with Similar Compounds

Similar compounds to acetic acid, [[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]- include other oxadiazole derivatives such as:

  • 5-(4-bromophenyl)-1,3,4-oxadiazole-2-amine
  • 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine
  • {[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetic acid

These compounds share the oxadiazole ring structure but differ in the substituents attached to the ring. The unique combination of the 2-methylphenyl group and the thioacetic acid moiety in acetic acid, [[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]- imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

71134-66-2

Molecular Formula

C11H10N2O3S

Molecular Weight

250.28 g/mol

IUPAC Name

2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid

InChI

InChI=1S/C11H10N2O3S/c1-7-4-2-3-5-8(7)10-12-13-11(16-10)17-6-9(14)15/h2-5H,6H2,1H3,(H,14,15)

InChI Key

KYOOQBYBEOWUPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(O2)SCC(=O)O

Origin of Product

United States

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